5-Formylcytidine

概要

説明

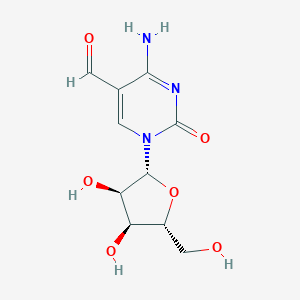

5-Formylcytidine is a naturally occurring modified nucleoside found in the mitochondrial transfer RNA (tRNA) of various species, including humans. It is an oxidative product of 5-methylcytidine, formed through 5-hydroxymethylcytidine. This compound plays a significant role in the regulation of gene expression and has been implicated in various biological processes, including epigenetic regulation and RNA stability .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-formylcytidine typically involves the oxidation of 5-methylcytidine. One common method is the use of chemical oxidants such as potassium permanganate or chromium trioxide. The reaction conditions often include an acidic or neutral pH to facilitate the oxidation process .

Industrial Production Methods

Industrial production of this compound is less common due to its specialized applications in research. large-scale synthesis can be achieved through optimized chemical oxidation processes, ensuring high yield and purity. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is essential to obtain the desired product .

化学反応の分析

Key Steps

-

Hydroxymethylation :

-

Oxidation to Formyl Group :

-

Deprotection :

(i) Reduction Reactions

The 5-formyl group undergoes selective reduction under acidic conditions:

-

Reagent : Sodium cyanoborohydride (NaCNBH₃)

-

Conditions : 100 mM HCl, 30 min at RT

-

Application : Facilitates sequencing via reverse transcription (RT) by inducing C-to-T mutations .

(ii) Malononitrile Adduct Formation

The formyl group reacts with malononitrile to form a stable adduct:

-

Reagent : Malononitrile

-

Conditions : pH 5.0 buffer, 37°C, 1 h

-

Product : Knoevenagel adduct

-

Application : Enables single-base resolution sequencing (Mal-Seq) by inducing RT-mediated C-to-T mutations proportional to f⁵C stoichiometry (5–100% range) .

Table 2: Detection Methods for f⁵C

| Method | Reagent | Conditions | Detection Limit |

|---|---|---|---|

| Reduction-based sequencing | NaCNBH₃ | pH 1, RT | Endogenous tRNA |

| Mal-Seq | Malononitrile | pH 5, 37°C | 5% stoichiometry |

(i) Hydrogen Bonding

-

The 5-formyl group forms an intra-residue hydrogen bond with the N4-amino group, stabilizing the base in the anti-conformation .

-

Base Pairing : f⁵C preferentially pairs with guanine (G) but exhibits increased wobble flexibility compared to unmodified cytidine .

(ii) Duplex Stability

-

Thermodynamic Impact : Incorporation of f⁵C reduces duplex stability (ΔG destabilization up to 9-fold) by enhancing base pair dynamics and reducing cooperativity during melting .

-

Structural Studies : NMR and X-ray crystallography confirm minimal global structural perturbations in RNA duplexes despite localized destabilization .

(i) Direct Deformylation

-

Mechanism : Tdg-independent removal of the formyl group via nucleophilic attack, regenerating cytidine (dC ) .

-

Evidence : Feeding studies with fluorinated f⁵C (F-fdC) showed deformylation to F-dC in vivo across diverse cell types .

(ii) Methylation Cycle

-

Deformylated dC is re-methylated by DNMT enzymes to 5-methylcytidine (mdC ), completing an epigenetic cycle (dC → mdC → f⁵C → dC) .

(i) Protonation-Dependent Sequencing

-

Principle : Protonation at N3 under acidic conditions enhances the reactivity of f⁵C for selective reduction or adduct formation .

-

Sensitivity : Detects f⁵C at <1% stoichiometry in mitochondrial tRNAMet .

(ii) Single-Base Resolution

-

Azi-BP Labeling : Biotinylates f⁵C for enrichment and induces C-to-T mutations during PCR, enabling locus-specific mapping .

Biological and Functional Insights

科学的研究の応用

5-Formylcytidine has several applications in scientific research:

Chemistry: Used as a model compound to study nucleoside modifications and their effects on RNA structure and function.

Biology: Investigated for its role in RNA stability and gene expression regulation.

Medicine: Potential biomarker for certain diseases and a target for therapeutic interventions.

Industry: Utilized in the development of diagnostic tools and research reagents .

作用機序

The mechanism of action of 5-formylcytidine involves its incorporation into RNA, where it can influence RNA stability and base pairing. The formyl group can form hydrogen bonds with neighboring bases, enhancing the thermal stability of RNA duplexes. This modification can also affect the recognition and binding of proteins involved in RNA processing and translation .

類似化合物との比較

Similar Compounds

5-Methylcytidine: Precursor to 5-formylcytidine, involved in epigenetic regulation.

5-Hydroxymethylcytidine: Intermediate in the oxidation pathway of 5-methylcytidine.

5-Carboxycytidine: Oxidation product of this compound

Uniqueness

This compound is unique due to its specific role in enhancing RNA stability and its potential regulatory functions in gene expression. Unlike its precursors and oxidation products, this compound has distinct hydrogen bonding capabilities that contribute to its unique biological effects .

生物活性

5-Formylcytidine (5fC) is a modified nucleoside that has garnered significant attention in recent years due to its diverse biological activities, particularly in the context of gene regulation and mitochondrial function. This article explores the biological activity of 5fC, emphasizing its roles in epigenetic regulation, RNA modification, and implications in health and disease.

This compound is a derivative of cytidine where a formyl group is attached to the 5-position of the pyrimidine ring. It can be synthesized through various chemical methods, including enzymatic pathways involving methylation and oxidation processes facilitated by enzymes such as NSUN3 and ALKBH1. These enzymes play crucial roles in modifying mitochondrial tRNA, which is essential for proper mitochondrial function and protein synthesis.

1. Epigenetic Regulation

5fC has been identified as an important epigenetic mark that activates gene expression during early embryonic development. Research indicates that 5fC levels increase significantly during zygotic activation, a critical phase where many genes are turned on for proper development. The presence of 5fC correlates with increased transcriptional activity, suggesting it functions as an activating epigenetic switch alongside other modifications like methylcytosine (5mC) .

2. RNA Modification

In RNA contexts, 5fC plays a role in regulating translation and maintaining cellular function. It has been shown to enhance the stability of RNA duplexes and improve base pairing specificity, which is crucial for the fidelity of protein synthesis . Additionally, the protonation state of 5fC can affect its reactivity and detection in sequencing applications, highlighting its importance in understanding RNA modifications .

Case Study: Role in Mitochondrial tRNA

A significant study demonstrated that 5fC modification in mitochondrial tRNA (specifically tRNA^Met) is essential for the proper translation of the AUA codon. The loss of NSUN3, responsible for adding the 5fC modification, resulted in severe developmental abnormalities in mice, underscoring the critical nature of this modification for embryonic viability .

Implications in Health and Disease

The presence of elevated levels of 5fC has been associated with various diseases, including cancer. The dysregulation of 5fC could lead to aberrant gene expression patterns that contribute to tumorigenesis. Further research into the mechanisms by which 5fC influences gene regulation could provide insights into potential therapeutic targets for cancer treatment.

特性

IUPAC Name |

4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidine-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O6/c11-8-4(2-14)1-13(10(18)12-8)9-7(17)6(16)5(3-15)19-9/h1-2,5-7,9,15-17H,3H2,(H2,11,12,18)/t5-,6-,7-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCMSXKMNYAHJMU-JXOAFFINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=O)N1C2C(C(C(O2)CO)O)O)N)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C(=NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)N)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00164035 | |

| Record name | 5-Formylcytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00164035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148608-53-1 | |

| Record name | 5-Formylcytidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148608531 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Formylcytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00164035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is 5-formylcytidine (f5C) and what makes it unique?

A1: this compound (f5C) is a modified nucleoside found in RNA. It's unique because it arises from the oxidation of 5-methylcytidine (m5C) via 5-hydroxymethylcytidine (hm5C) []. This positions f5C within a network of cytosine modifications potentially involved in epigenetic regulation similar to what’s seen in DNA [].

Q2: How does f5C influence RNA structure?

A2: The presence of f5C in RNA duplexes can increase thermal stability and enhance base pairing specificity []. Structurally, the 5-formyl group lies in the same plane as the cytosine base, forming an intra-residue hydrogen bond with the amino group at the N4 position []. This modification enhances base stacking with neighboring bases without significantly disrupting the overall RNA structure [].

Q3: Does f5C play a role in diseases?

A4: Research suggests a link between defects in tRNA modifications, including f5C, and mitochondrial diseases. For example, defective modification with a related modification (τm5U) in human mitochondrial tRNA(Leu)(UUR) is associated with MELAS (mitochondrial encephalomyopathies, encephalopathy, lactic acidosis, and stroke-like episodes) []. Similarly, defects in τm5s2U modification in tRNA(Lys) are linked to MERRF (myoclonus epilepsy associated with ragged-red fibers) []. While these diseases are not directly linked to f5C, they highlight the critical importance of accurate tRNA modification for mitochondrial function and human health.

Q4: How is f5C detected and sequenced?

A4: Several methods have been developed for f5C detection and sequencing:

- f5C-seq: This transcriptome-wide mapping technique utilizes pyridine borane to reduce f5C to 5,6-dihydrouracil, inducing a C-to-T transition during PCR for single-base resolution detection [].

- Protonation-Dependent Sequencing: This method enhances the reactivity of f5C and 5-carboxycytidine (5caC) towards reduction, enabling their detection in RNA [, ]. It has been used to study 5fC deficiency in a patient-derived model, monitoring the loss and rescue of NSUN3-dependent 5fC in mitochondrial tRNAMet [, ].

- Photo-Facilitated Detection and Sequencing: This approach utilizes a modification-specific functionalization with a semi-stabilized ylide for selective labeling of f5C. The resulting cyclization product, 4,5-pyridin-2-amine-cytidine (paC), emits fluorescence, enabling sensitive detection and single-base resolution sequencing [].

- Radical Transfer Dissociation (RTD): This mass spectrometry technique facilitates de novo characterization of RNA modifications, including labile ones like 5-hydroxymethylcytidine and f5C, by inducing specific fragmentation patterns [].

Q5: Are there computational tools for studying f5C?

A6: Yes, f5C-finder is an explainable ensemble biological language model that predicts f5C modifications on mRNA []. It uses multi-head attention mechanisms and combines five different feature extraction methods, achieving high accuracy in identifying f5C sites.

Q6: What is the biological significance of f5C?

A6: While research is ongoing, f5C is thought to play several key roles:

- Mitochondrial Translation: The presence of f5C in mitochondrial tRNA is essential for decoding AUA as methionine, ensuring the correct synthesis of mitochondrial proteins [, ].

- Regulation of Gene Expression: Similar to its DNA counterpart, f5C in RNA is implicated in gene expression control, though the mechanisms are still being investigated [, , ].

- Response to Cellular Stress: Studies show that f5C levels, along with other RNA modifications, can change in response to cellular stress such as heat shock, glucose starvation, and oxidative stress, suggesting a potential role in the cellular stress response [, ].

Q7: Can f5C be chemically modulated?

A8: Yes, chemical approaches for modulating f5C are being developed. For instance, malononitrile and pyridine boranes can manipulate the folding, small molecule binding, and enzyme recognition of f5C-containing RNAs []. This approach holds promise for controlling gene expression via CRISPR-based systems and other applications [].

Q8: Are there alternative modifications to f5C in tRNA?

A9: Yes, other modifications can occur at the wobble position of tRNAs, impacting codon recognition. In Drosophila melanogaster mitochondria, both unmodified cytosine and f5C can recognize adenine at the third codon position, demonstrating flexibility in the decoding mechanism []. Additionally, the presence of taurinomethyluridine (τm5U) at the wobble position of tRNA(Leu)(UUR) and tRNA(Trp) in animal mitochondria highlights the diversity of modifications influencing codon recognition [, ].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。